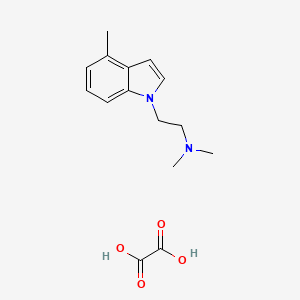
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid is a compound that combines an indole derivative with oxalic acid. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine typically involves the alkylation of 4-methylindole with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
Scientific Research Applications
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole ring, similar in structure to N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylaminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
87482-22-2 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2.C2H2O4/c1-11-5-4-6-13-12(11)7-8-15(13)10-9-14(2)3;3-1(4)2(5)6/h4-8H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
QXOOKPHDXUNPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCN(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















